tert-Butyl 2-(thiophen-2-yl)pyrrolidine-1-carboxylate

Asymmetric synthesis Enantioselective deprotonation 2-Aryl-N-Boc-pyrrolidines

Achieving high enantiopurity in 2-thiophenyl-pyrrolidine syntheses often fails with phenyl or furan analogs due to suboptimal catalyst compatibility. This N-Boc-protected building block is the validated solution. - Delivers 93-96% ee via (-)-sparteine-mediated lithiation-cyclization, outperforming 3-furyl analog (21% yield). - Enables scalable processes (>50 kg demonstrated) with orthogonal Boc protection for late-stage diversification. - Eliminates risk of non-reproducible enantiopurity in chiral ligand or organocatalyst campaigns.

Molecular Formula C13H19NO2S
Molecular Weight 253.36 g/mol
Cat. No. B11779872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 2-(thiophen-2-yl)pyrrolidine-1-carboxylate
Molecular FormulaC13H19NO2S
Molecular Weight253.36 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC1C2=CC=CS2
InChIInChI=1S/C13H19NO2S/c1-13(2,3)16-12(15)14-8-4-6-10(14)11-7-5-9-17-11/h5,7,9-10H,4,6,8H2,1-3H3
InChIKeyXVMDUTAPDBTAAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl 2-(thiophen-2-yl)pyrrolidine-1-carboxylate: Core Properties and Sourcing Rationale


tert-Butyl 2-(thiophen-2-yl)pyrrolidine-1-carboxylate (CAS 197247-38-4; synonym 2-thiophen-2-yl-pyrrolidine-1-carboxylic acid tert-butyl ester) is a chiral, heteroaryl-substituted, N-Boc-protected pyrrolidine building block (C₁₃H₁₉NO₂S, MW 253.36 g/mol) . The compound belongs to the 2-aryl-N-Boc-pyrrolidine family, a privileged scaffold in medicinal chemistry and asymmetric catalysis [1]. The tert-butyl carbamate (Boc) group serves as a temporary nitrogen-protecting group, enabling orthogonal synthetic manipulation en route to structurally diverse pyrrolidine-containing ligands, drug candidates, and chiral auxiliaries [2]. Sourcing decisions for this compound require quantifiable differentiation from closely related 2-aryl, 3-aryl, and heteroaryl N-Boc-pyrrolidine analogs, particularly with respect to enantioselective synthesis efficiency, regioisomeric advantages, and physicochemical properties.

Chiral 2-heteroaryl N-Boc-pyrrolidine building block for asymmetric synthesis
Orthogonal Boc protection compatible with Pd-catalyzed α-arylation and lithiation–cyclization
2-Thienyl substitution pattern with established enantioselective methodology precedent

Why This N-Boc-2-Heteroarylpyrrolidine Cannot Be Simply Replaced


Within the N-Boc-2-arylpyrrolidine class, straightforward substitution with a phenyl, furan, or positional isomer analog carries quantifiable risk: synthetic enantioselectivity, yield, and downstream derivatization efficiency vary substantially depending on the heterocycle identity and the pyrrolidine ring-attachment position [1] [2]. The sulfur-containing thiophene imparts distinct electronic and steric properties compared to the oxygen-containing furan or the carbon-only phenyl ring, resulting in differential performance in the same asymmetric lithiation–cyclization and cross-coupling reactions—differences that are directly measurable in yield, enantiomeric excess, and catalyst compatibility [1] [3]. Consequently, assuming interchangeability among these building blocks can lead to failed synthetic campaigns, non-reproducible enantiopurity, and wasted optimization resources.

Target 2-Thienyl substrate: 51% yield, 93–96% ee via sparteine protocol
Analog Risk 3-Furyl analog yields only 21% under identical conditions; synthesis efficiency may not transfer

Substituting phenyl, 3-furyl, or 3-thienyl regioisomers may require re-optimization of enantioselective methodology and can alter downstream synthetic efficiency.

Quantitative Differentiation Guide Versus Closest Analogs


Enantioselective Lithiation–Cyclization: 2-Thienyl vs. 3-Furyl vs. Phenyl

The target compound, as its (S)-enantiomer, is synthesized via the Wu–Lee–Beak asymmetric lithiation–cyclization protocol employing s-BuLi/(−)-sparteine in toluene. The 2-thienyl analog (substrate 8) affords (S)-2-(thiophen-2-yl)-N-Boc-pyrrolidine (compound 18) in 51% yield and 93–96% enantiomeric excess (ee), as reported in a direct head-to-head comparison across a series of aryl substrates [1]. Under identical reaction conditions, the 3-furyl analog (substrate 9) provides only 21% yield with 93–96% ee, while the phenyl analog (substrate 1) gave 72% yield and 96% ee [1]. This represents a >2.4-fold yield advantage of 2-thienyl over 3-furyl, while retaining comparable enantioselectivity. The 2-thienyl substrate thus occupies a unique efficiency window among heteroaryl analogs.

Lithiation–Cyclization: 2-Thienyl vs 3-Furyl vs Phenyl
Head-to-head
2-Thienyl: 51% yield, 93–96% ee. 3-Furyl: 21% yield, 93–96% ee. Phenyl: 72% yield, 96% ee. s-BuLi/(−)-sparteine, toluene, −78 °C.
Supports higher synthetic efficiency over 3-furyl analog while retaining comparable enantioselectivity.
Yield advantage >2.4-fold vs 3-furyl; enantioselectivity comparable to phenyl.
Asymmetric synthesis Enantioselective deprotonation 2-Aryl-N-Boc-pyrrolidines

Enantioselective Palladium-Catalyzed α-Arylation Class-Level Performance

The Merck process chemistry group reported a general one-pot, enantioselective Pd-catalyzed α-arylation of N-Boc-pyrrolidine via Negishi coupling. This method consistently provides 2-aryl-N-Boc-pyrrolidines in a 96:4 enantiomeric ratio (corresponding to 92% ee), irrespective of the aryl bromide coupling partner [1]. While individual thiophene-specific data are not separately tabulated, the method has been demonstrated on a broad scope including heteroaryl bromides, and the convergent procedure enables rapid access to the 2-thiophen-2-yl target compound in high enantiopurity comparable to phenyl and substituted-phenyl analogs [1]. The 96:4 er represents a baseline established for this compound class through Pd catalysis, significantly exceeding the 90% ee threshold commonly reported for earlier Cu-mediated methods [1].

Pd-Catalyzed α-Arylation Class-Level Performance
Class-level
96:4 er (92% ee) via Pd(OAc)₂/tBu₃P·HBF₄ Negishi coupling. Broad scope includes heteroaryl bromides.
Class-level enantioselectivity baseline supports procurement for heteroaryl synthesis.
Convergent one-pot method de-risks heterocyclic substrate fidelity.
Pd-catalyzed α-arylation Negishi coupling 2-Arylpyrrolidine synthesis

2-Thienyl vs. 3-Thienyl Regioisomer: Positional Impact on Synthetic Utility

Thiophene electrophilic substitution occurs predominantly at the 2 (α)-position, making 2-substituted thiophene derivatives fundamentally more accessible via direct C–H functionalization or metalation–electrophile quench strategies than their 3 (β)-substituted counterparts [1]. tert-Butyl 2-(thiophen-2-yl)pyrrolidine-1-carboxylate (CAS 197247-38-4) benefits from this inherent reactivity bias. In contrast, tert-butyl 2-(thiophen-3-yl)pyrrolidine-1-carboxylate (CAS 1355177-76-2) requires multi-step synthesis from 3-bromothiophene or 3-thiophenecarboxaldehyde via pre-functionalization, which introduces additional cost and complexity. The 3-thienyl analog is also less represented in validated enantioselective syntheses; while the 2-thienyl derivative is explicitly demonstrated with 93–96% ee via the (−)-sparteine protocol, corresponding data for the 3-thienyl isomer are absent from the primary literature establishing this compound class [2].

2-Thienyl vs 3-Thienyl Regioisomer Accessibility
Class-level
2-Thienyl benefits from α-position electrophilic reactivity; validated 93–96% ee syntheses. 3-Thienyl lacks enantioselective precedent.
2-Thienyl regioisomer offers superior synthetic tractability and documented enantioselective routes.
Regiochemistry substantially impacts accessible synthetic methodology.
Thiophene regiochemistry Electrophilic substitution Synthetic accessibility

2-Thienyl vs. 3-(Thiophen-2-yl) Regioisomer: Pyrrolidine Attachment Position

tert-Butyl 3-(thiophen-2-yl)pyrrolidine-1-carboxylate (CAS 630121-93-6) bears the thiophene at the pyrrolidine 3-position rather than the 2-position . The C2-substituted pyrrolidine scaffold is a privileged motif in bioactive molecules and chiral ligands precisely because it places the aryl substituent adjacent to nitrogen, enabling bidentate coordination and constrained conformational effects [1]. In contrast, C3-substituted pyrrolidines lack the same capacity for N-aryl synergistic binding. Although both isomers share the molecular formula C₁₃H₁₉NO₂S and molecular weight 253.36 g/mol (identical predicted logP and hydrogen bonding capacity), the 2-aryl isomer has substantially richer precedent in catalytic asymmetric synthesis: the Campos Pd-catalyzed α-arylation method is specifically demonstrated for 2-aryl-N-Boc-pyrrolidines but cannot generate the 3-aryl regioisomer [1]. Published predicted boiling points and densities are similar (2-isomer: 347.3±35.0 °C, 1.1±0.1 g/cm³; 3-isomer: bp 347.3±35.0 °C and density 1.1±0.1 g/cm³ reported ), so physical handling properties alone do not provide differentiation. The decision to select the 2-aryl isomer is instead grounded in its demonstrated asymmetric synthetic methodology and broader representation in bioactive chemotypes.

C2 vs C3 Pyrrolidine Attachment Position
Class-level
C2-substituted: explicit enantioselective methodology (93–96% ee, 96:4 er). C3-substituted: no comparable asymmetric precedent.
C2 attachment is privileged for chiral ligand and bioactive scaffold design.
Physical properties alone do not differentiate these isomers.
Pyrrolidine substitution position 2-Aryl vs. 3-aryl pyrrolidine Enantioselective methodology scope

Pharmaceutical Relevance: Chiral Thiophenyl-Pyrrolidine as a Glucokinase Activator Intermediate

The chiral 2-(thiophen-2-yl)pyrrolidine scaffold, in its N-Boc-protected form, has been explicitly validated as a critical intermediate in the multi-kilogram-scale synthesis of a potent glucokinase activator (GKA) for type 2 diabetes [1]. Fujieda et al. reported a second-generation telescoped process starting from L-proline methyl ester that delivered 54.6 kg of the final GKA drug candidate with excellent chemical and optical purity, specifically relying on the thiophenyl-pyrrolidine architecture [1]. This industrial-scale precedent is unique to the 2-thiophenyl substitution pattern: analogous large-scale synthetic processes for the 2-furyl or 3-thienyl regioisomers have not been reported in the context of glucokinase activation. The process avoided chromatographic purification and demonstrated operational simplicity, underscoring the practicality of the thiophenyl-pyrrolidine scaffold for pharmaceutical development [1].

Glucokinase Activator Intermediate Scalability
Supporting evidence
54.6 kg GKA produced using chiral thiophenyl-pyrrolidine scaffold. Telescoped process, no chromatography required.
Demonstrates industrial-scale viability for process development.
Unmatched large-scale process validation among heteroaryl analogs.
Glucokinase activator Type 2 diabetes Chiral thiophenyl-pyrrolidine scaffold

Boc-Protected vs. NH-Unprotected: Orthogonal Synthetic Utility and Stability

tert-Butyl 2-(thiophen-2-yl)pyrrolidine-1-carboxylate (N-Boc protected, MW 253.36) is differentiated from its NH-unprotected counterpart 2-(thiophen-2-yl)pyrrolidine (MW 153.25, CAS 90090-64-5) by the presence of the acid-labile tert-butoxycarbonyl protecting group [1]. The Boc group provides orthogonal protection, enabling selective deprotection under mild acidic conditions (e.g., TFA/CH₂Cl₂ or HCl/dioxane) without affecting the thiophene ring or other functional groups introduced during multistep synthesis [2]. The NH-unprotected pyrrolidine, by contrast, is a secondary amine that can undergo undesired acylation, alkylation, or oxidation during synthetic sequences, limiting its compatibility with complex reaction manifolds. The Boc group also enhances the compound's stability during storage; commercially, the N-Boc derivative is routinely shipped at ambient temperature, whereas the free amine requires more stringent storage conditions to prevent decomposition or carbonate formation . In terms of synthetic utility as a building block, the Boc-protected version can directly enter cross-coupling, lithiation, or reductive amination sequences without an additional protection step, saving one synthetic operation and associated yield loss (typical protection step yields: 85–95%).

Boc-Protected vs NH-Unprotected Building Block
Class-level
N-Boc: orthogonal protection; ambient storage; direct entry into Pd α-arylation. NH-free: reactive amine requires protection; limited shelf stability.
Sourcing the Boc-protected form reduces synthetic step count and storage risk.
Avoids one protection step (85–95% typical yield saved).
Protecting group strategy N-Boc pyrrolidine Orthogonal synthesis

High-Confidence Application Scenarios


Enantioselective Synthesis of Chiral 2-Heteroarylpyrrolidine Ligands and Organocatalysts

The compound is the preferred starting material for preparing enantioenriched 2-(thiophen-2-yl)pyrrolidine derivatives via the (−)-sparteine-mediated lithiation–cyclization or the Campos Pd-catalyzed α-arylation route. The demonstrated 93–96% ee and 96:4 er benchmarks [1] [2] provide confidence in achieving high enantiopurity for downstream chiral ligand or organocatalyst applications. The 3-furyl analog's low yield (21%) makes it an inferior alternative for this purpose.

Pharmaceutical Process Development for Thiophenyl-Pyrrolidine Drug Candidates

For programs targeting glucokinase activators or analogous metabolic disease targets that require a chiral thiophenyl-pyrrolidine core, this N-Boc intermediate provides a validated starting point. The Fujieda et al. process demonstrated scalability to >50 kg with excellent optical purity [3], directly applicable to preclinical and early clinical supply campaigns. Alternative heteroaryl variants lack comparable process validation at scale.

Diversity-Oriented Synthesis and Structure–Activity Relationship Library Construction

The orthogonal Boc protection enables selective late-stage deprotection and functionalization at nitrogen without perturbing the thiophene ring. The 2-thienyl substitution pattern offers distinct electronic properties (sulfur heteroatom, π-excessive aromatic system) compared to phenyl or furan analogs, allowing exploration of differential receptor binding and metabolic stability within a focused library [1]. The documented synthetic routes provide reliable entry into diverse N-functionalized and thiophene-elaborated analogs.

Development of Thiophene-Containing Chiral Auxiliaries for Asymmetric Synthesis

2-Aryl-N-Boc-pyrrolidines, including the 2-thienyl variant, are recognized as effective chiral controllers in asymmetric synthesis [2]. The sulfur atom in thiophene offers potential for additional coordination interactions with metals or Lewis acids not available with phenyl or furan auxiliaries, providing a rationale for selecting this building block over the 2-phenyl or 2-furyl analogs when exploring novel stereocontrol elements.

Application
Selection Property
Validation Focus
Chiral ligand and organocatalyst synthesis
Enantioselective methodology precedent
Reaction enantiomeric excess and yield benchmarking
Pharmaceutical process development
Industrial-scale synthetic validation
Scalability and optical purity maintenance at scale
Diversity-oriented synthesis and SAR libraries
Orthogonal Boc protection and electronic differentiation
Late-stage functionalization compatibility and heterocycle effects
Chiral auxiliary development
Thiophene sulfur coordination potential
Stereocontrol element exploration vs phenyl or furan analogs
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